molecular formula C11H14N2O6 B12664884 N-p-Nitrophenyl-L-arabinosylamine CAS No. 66036-36-0

N-p-Nitrophenyl-L-arabinosylamine

Katalognummer: B12664884
CAS-Nummer: 66036-36-0
Molekulargewicht: 270.24 g/mol
InChI-Schlüssel: VNKDLWYBNIBMEY-GKDVJIACSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-p-Nitrophenyl-L-arabinosylamine is a chemical compound with the molecular formula C11H14N2O6 It is characterized by the presence of a nitrophenyl group attached to an arabinosylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-p-Nitrophenyl-L-arabinosylamine typically involves the reaction of p-nitrophenylamine with L-arabinose under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .

Analyse Chemischer Reaktionen

Types of Reactions

N-p-Nitrophenyl-L-arabinosylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted arabinosylamine compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-p-Nitrophenyl-L-arabinosylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-p-Nitrophenyl-L-arabinosylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The arabinosylamine moiety can also interact with carbohydrate-binding proteins, affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Nitroso-N-p-nitrophenyl-L-arabinosylamine: Similar in structure but contains a nitroso group.

    N-p-Nitrophenyl-D-arabinosylamine: Similar but with a different stereochemistry.

    N-p-Nitrophenyl-L-glucosylamine: Similar but with a different sugar moiety.

Uniqueness

N-p-Nitrophenyl-L-arabinosylamine is unique due to its specific combination of a nitrophenyl group and an L-arabinosylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

66036-36-0

Molekularformel

C11H14N2O6

Molekulargewicht

270.24 g/mol

IUPAC-Name

(3R,4S,5S)-2-(4-nitroanilino)oxane-3,4,5-triol

InChI

InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-1-3-7(4-2-6)13(17)18/h1-4,8-12,14-16H,5H2/t8-,9-,10+,11?/m0/s1

InChI-Schlüssel

VNKDLWYBNIBMEY-GKDVJIACSA-N

Isomerische SMILES

C1[C@@H]([C@@H]([C@H](C(O1)NC2=CC=C(C=C2)[N+](=O)[O-])O)O)O

Kanonische SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)[N+](=O)[O-])O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.